![molecular formula C15H23N5 B5585087 6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B5585087.png)
6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine and pyrazole derivatives are significant in medicinal chemistry due to their diverse pharmacological properties. The compound "6-ethyl-N-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]pyrimidin-4-amine" belongs to this class, exhibiting potential for various applications owing to its unique structural features.
Synthesis Analysis
The synthesis of pyrimidine and pyrazole derivatives often involves condensation reactions, cyclocondensation under microwave irradiation, or nucleophilic substitution reactions. For instance, Hirota et al. (1982) explored the reactions of 1,3,6-trimethyl-5-nitrouracil with amines and hydrazines to synthesize fused-ring pyrimidines (Hirota, Yamada, Asao, & Senda, 1982). Similarly, Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation, highlighting the efficiency of such methods in creating complex structures (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine and pyrazole derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. Wu et al. (2005) provided insights into the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, showcasing the utility of these techniques in confirming structural details (Wu, Zhu, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
Pyrimidine and pyrazole derivatives participate in various chemical reactions, including cyclocondensation, annulation, and nucleophilic addition. These reactions are pivotal in modifying the compounds' chemical structures for targeted applications. For example, Ghaedi et al. (2015) described the condensation of pyrazole-5-amine derivatives with activated carbonyl groups to produce novel N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethyl-N-[3-(3,4,5-trimethylpyrazol-1-yl)propyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-5-14-9-15(18-10-17-14)16-7-6-8-20-13(4)11(2)12(3)19-20/h9-10H,5-8H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPUVNJAHDBMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCCN2C(=C(C(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.